Product packaging for 1-(2-Hydroxyphenyl)-2-phenylethanone(Cat. No.:CAS No. 2491-31-8)

1-(2-Hydroxyphenyl)-2-phenylethanone

Cat. No.: B1330380
CAS No.: 2491-31-8
M. Wt: 212.24 g/mol
InChI Key: VGHVJQXWDXRTRJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Medicinal Chemistry

In organic synthesis, 1-(2-Hydroxyphenyl)-2-phenylethanone and related α-haloketone derivatives are valued as building blocks due to their high reactivity and ability to undergo selective transformations with various reagents. nih.gov The presence of both a nucleophilic hydroxyl group and an electrophilic ketone carbonyl group allows for a wide array of chemical modifications. This dual reactivity makes the 2-hydroxyphenyl ketone framework a privileged scaffold for synthesizing diverse heterocyclic and acyclic compounds. nih.gov

The compound's relevance to medicinal chemistry is substantial. The 2-hydroxyphenyl ketone moiety is a core component of many biologically active molecules, including a large class of flavonoids known as chalcones. nih.gov 2'-hydroxychalcones, which can be synthesized from 2'-hydroxyacetophenones, have demonstrated a broad spectrum of pharmacological activities. nih.govmdpi.com Research into derivatives has revealed significant potential in developing new therapeutic agents. For instance, studies on compounds structurally similar to this compound have shown promising anticancer, antibacterial, and antifungal activities. The ability of the hydroxyl group and aromatic rings to form hydrogen bonds and π-π interactions with biological targets like enzymes and receptors is fundamental to its mechanism of action.

Importance of the 2-Hydroxyphenyl-Ketone Moiety in Chemical Research

The 2-hydroxyphenyl-ketone moiety is a cornerstone in chemical research, largely because it is a key structural feature in numerous natural and synthetic compounds with significant biological properties. nih.gov This structural motif is found in acetophenones, which are naturally occurring phenolic compounds present in many plant families and are precursors for various bioactive molecules. nih.govnih.gov

The strategic placement of the hydroxyl group ortho to the ketone function facilitates intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. This arrangement is crucial for the synthesis of flavonoids and other related polyphenols. cymitquimica.com Furthermore, the moiety's reactivity is exploited in various synthetic reactions. For example, 2'-hydroxyacetophenones react with benzaldehydes in Claisen-Schmidt condensation reactions to form 2'-hydroxychalcones, which are versatile intermediates for synthesizing a multitude of heterocyclic compounds. mdpi.comnih.gov The development of efficient and environmentally friendly synthesis methods, such as those using mechanochemistry or ultrasound assistance, has further enhanced the accessibility and utility of compounds containing this moiety. mdpi.comnih.gov

Beyond synthesis, the 2-hydroxyphenyl-ketone structure is integral to the development of materials and sensors. The functional groups can act as photoinitiators in polymerization reactions and can be used to create organic-inorganic hybrid materials. ontosight.ai Recently, the related 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton has been used to design fluorescence sensors for detecting boronic acids, which has applications in medical therapies. mdpi.com

Overview of Key Research Areas and Future Directions

Research on this compound and its derivatives is concentrated in several key areas, primarily driven by their therapeutic potential. The broad biological activities associated with the 2-hydroxyphenyl-ketone scaffold make it a focal point for drug discovery and development.

Key Research Areas for 2-Hydroxyphenyl-Ketone Derivatives

Research AreaDescription of Findings
Anti-inflammatory Activity Derivatives, particularly 2'-hydroxychalcones, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α). mdpi.comacs.orgbohrium.com
Anticancer Activity Studies have demonstrated that derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including colon and breast cancer.
Antioxidant Activity The phenolic hydroxyl group imparts significant antioxidant properties, allowing these compounds to scavenge free radicals and inhibit lipid peroxidation. nih.govmdpi.com
Antimicrobial & Antiparasitic Activity Certain 2'-hydroxychalcones have shown efficacy against parasites like Plasmodium falciparum and Leishmania donovani, as well as antibacterial activity against pathogens such as Enterococcus faecalis. mdpi.com
Neuroprotective Effects Related compounds have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases. nih.gov

Future research is expected to focus on several promising directions. A primary goal is the continued synthesis of novel derivatives to perform extensive structure-activity relationship (SAR) studies. mdpi.commdpi.com These studies are crucial for identifying the specific structural features that enhance potency and selectivity for particular biological targets, such as cyclooxygenase (COX) enzymes or protein kinases. bohrium.comnih.gov The development of dual-action agents, for example, compounds with both antioxidant and anti-inflammatory properties, is another significant area of interest. nih.gov

Furthermore, there is a growing emphasis on green chemistry principles for the synthesis of these compounds, utilizing methods like ball milling and ultrasound to improve yields and reduce environmental impact. mdpi.comnih.gov As our understanding of the molecular mechanisms deepens, future work will likely involve more targeted drug design and the exploration of this versatile scaffold for applications beyond medicine, including agrochemicals and materials science. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B1330380 1-(2-Hydroxyphenyl)-2-phenylethanone CAS No. 2491-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVJQXWDXRTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179616
Record name Acetophenone, 2'-hydroxy-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-31-8
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-Hydroxyphenyl Ketone
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Synthetic Strategies and Transformative Reactions of 1 2 Hydroxyphenyl 2 Phenylethanone

Direct Synthesis Approaches to 1-(2-Hydroxyphenyl)-2-phenylethanone

The direct synthesis of this compound often involves the rearrangement of a corresponding phenolic ester, phenyl phenylacetate. This transformation is most notably achieved through the Fries rearrangement and its photochemical variant, which are cornerstone methods for the preparation of hydroxy aryl ketones. sigmaaldrich.com

Fries Rearrangement Methodologies

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org In the synthesis of this compound, the starting material is phenyl phenylacetate. The reaction involves the migration of the phenylacetyl group from the phenolic oxygen to the carbon atoms of the aromatic ring. wikipedia.orgbyjus.com

The mechanism, while not definitively determined, is widely accepted to proceed through the generation of an acylium carbocation. wikipedia.orgbyjus.com The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester linkage, leading to the cleavage of the carbon-oxygen bond and the formation of a free acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring. byjus.com

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, yielding either the ortho or para isomer. byjus.compw.live To selectively synthesize this compound (the ortho product), high temperatures (often above 160°C) are typically required. pw.live Lower temperatures (below 60°C) and more polar solvents tend to favor the formation of the para isomer, 1-(4-Hydroxyphenyl)-2-phenylethanone. byjus.com The preference for the ortho product at higher temperatures is often rationalized by the formation of a more stable bidentate complex between the aluminum catalyst and the resulting ortho-hydroxy ketone.

Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity

Condition Favored Product Rationale
High Temperature (>160°C) ortho-isomer Thermodynamic control, stable bidentate complex formation
Low Temperature (<60°C) para-isomer Kinetic control
Non-polar Solvents ortho-isomer Favors intramolecular rearrangement

Photo-Fries Rearrangement Techniques

An alternative to the acid-catalyzed method is the Photo-Fries rearrangement. This reaction proceeds via a photochemical pathway, using ultraviolet (UV) light to induce the rearrangement of the phenolic ester without the need for a catalyst. sigmaaldrich.comwikipedia.org When phenyl phenylacetate is irradiated with a low-pressure or high-pressure UV lamp, it can rearrange to form both this compound and its para isomer. tottori-u.ac.jp

The mechanism of the Photo-Fries rearrangement is distinct from the ionic pathway of the classic Fries rearrangement. It involves a radical mechanism where the initial excitation of the ester leads to the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical. barbatti.org These radicals are initially held together in a "solvent cage" and can recombine at either the ortho or para position of the aromatic ring, followed by tautomerization to yield the final hydroxy ketone products. barbatti.org Research has shown that the reaction involves three key electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a πσ* state along which the dissociation occurs. barbatti.org

While the Photo-Fries rearrangement avoids the use of harsh Lewis acids, it often results in lower yields and a mixture of products, which can make it less suitable for commercial production compared to the thermal method. wikipedia.org

Catalyst-Mediated Synthesis Procedures

The synthesis of this compound is fundamentally a catalyst-mediated process, with the choice of catalyst being crucial for reaction efficiency and selectivity.

Lewis Acid Catalysis: The most common approach for the Fries rearrangement is the use of strong Lewis acids. sigmaaldrich.com Aluminum chloride (AlCl₃) is the traditional and most widely used catalyst, often required in stoichiometric or excess amounts because it complexes with both the starting ester and the product ketone. sigmaaldrich.com Other Lewis acids that can be employed include:

Boron trifluoride (BF₃) sigmaaldrich.com

Titanium tetrachloride (TiCl₄) sigmaaldrich.com

Tin tetrachloride (SnCl₄) sigmaaldrich.com

Brønsted Acid Catalysis: In an effort to move away from corrosive and water-sensitive Lewis acids, strong Brønsted acids have been investigated as alternative catalysts. These include:

Hydrogen fluoride (HF) sigmaaldrich.com

Methanesulfonic acid sigmaaldrich.com

Solid Acid Catalysis: To develop more environmentally benign processes, heterogeneous solid acid catalysts have been explored. For the analogous reaction of phenyl acetate, a silica-supported zirconium-based solid acid (ZS) has demonstrated high conversion activity and a strong selectivity for the ortho product. ccspublishing.org.cn Additionally, heteropoly acids like H₃PW₁₂O₄₀ have been reported as efficient and green catalysts for the rearrangement. These catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling.

Derivatization Pathways and Cascade Reactions Involving this compound

The presence of a nucleophilic hydroxyl group and an electrophilic carbonyl group in this compound allows it to serve as a versatile precursor for the synthesis of various heterocyclic and polycyclic compounds through derivatization and cascade reactions.

Reactions with Activated Methylene (B1212753) Compounds (e.g., Meldrum's Acid)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a notable activated methylene compound due to the high acidity of its C5 protons (pKa 4.97). wikipedia.org It can act as a potent carbon nucleophile in condensation reactions with carbonyl compounds.

A concise and efficient synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin has been developed utilizing a tandem reaction sequence starting from this compound and Meldrum's acid. rsc.orgresearchgate.net This transformation proceeds through a one-pot cascade involving three distinct steps: an Aldol reaction, a lactonization, and an intramolecular Friedel-Crafts reaction. rsc.orgresearchgate.net

The proposed mechanism for this tandem reaction is as follows:

Aldol Reaction: The sequence is initiated by an Aldol-type condensation between the ketone of this compound and the activated methylene group of Meldrum's acid.

Lactonization: The resulting Aldol adduct undergoes an intramolecular transesterification. The phenolic hydroxyl group attacks one of the carbonyl groups of the Meldrum's acid moiety, leading to the opening of the dioxane ring and the formation of a new lactone (coumarin) ring. This step releases acetone as a byproduct.

Friedel-Crafts Reaction: The final step is an intramolecular Friedel-Crafts acylation. Under the influence of a catalyst, such as p-toluenesulfonic acid (TsOH), the benzyl (B1604629) group's aromatic ring attacks the newly formed lactone carbonyl, leading to cyclization and the formation of the final fused benzene ring of the naphthocoumarin system. rsc.org

This tandem sequence demonstrates high atom economy, with water and acetone as the only byproducts, highlighting an efficient pathway for constructing complex polycyclic aromatic structures from relatively simple starting materials. rsc.orgresearchgate.net

Table 2: List of Chemical Compounds

Compound Name Other Names
This compound 2-hydroxydeoxybenzoin
Phenyl phenylacetate -
Aluminum chloride AlCl₃
Meldrum's acid 2,2-dimethyl-1,3-dioxane-4,6-dione
7-hydroxy-6H-naphtho[2,3-c]coumarin -
p-toluenesulfonic acid TsOH
Boron trifluoride BF₃
Titanium tetrachloride TiCl₄
Tin tetrachloride SnCl₄
Hydrogen fluoride HF
Methanesulfonic acid -
Synthesis of Fused Heterocyclic Systems (e.g., Naphtho[2,3-c]coumarin)

The synthesis of fused heterocyclic compounds, which are organic compounds containing two or more fused rings with at least one being heterocyclic, is a significant area of research due to their diverse biological and pharmacological activities. A notable example of a fused heterocyclic system synthesized from this compound is 7-hydroxy-6H-naphtho[2,3-c]coumarin.

A concise and efficient method for the synthesis of this naphthocoumarin has been developed utilizing this compound and Meldrum's acid. rsc.orgresearchgate.net This transformation proceeds through a tandem sequence of reactions: an aldol reaction, lactonization, and a Friedel–Crafts reaction, which together form a lactone ring and a new benzene ring. rsc.orgresearchgate.net This method is characterized by its high atom economy, with water and acetone being the only byproducts. rsc.orgresearchgate.net

A proposed mechanism for this synthesis highlights the dual role of Meldrum's acid, which acts as both a reagent in the tandem reaction and a catalyst for the subsequent Friedel–Crafts reaction. rsc.org The resulting 7-hydroxy-6H-naphtho[2,3-c]coumarin can be further functionalized, for instance, by introducing arylethynyl, aryl, and cyano groups to create compounds with significant fluorescence emissions. rsc.org

Table 1: Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin

Reactants Catalyst/Reagent Key Transformations Product

Formation of Oxime Derivatives and Related Structures

Oximes are chemical compounds belonging to the imines, with the general formula RR'C=NOH, where R is an organic side-chain and R' can be hydrogen or another organic group. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.org The reaction of this compound with hydroxylamine would be expected to yield the corresponding oxime derivative.

The general mechanism for oxime formation involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. youtube.com This is followed by a series of proton transfers, leading to the elimination of a water molecule and the formation of the carbon-nitrogen double bond characteristic of an oxime. youtube.comchemtube3d.com The reaction is often carried out under slightly acidic conditions to facilitate the process.

Table 2: General Reaction for Oxime Formation

Starting Material Reagent Product

Green Chemistry Principles in Synthetic Transformations

Green chemistry, also known as sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net Key principles of green chemistry include the prevention of waste, maximization of atom economy, and the use of safer solvents and reaction conditions. researchgate.net These principles are increasingly being applied to the synthesis of complex organic molecules.

A significant advancement in green chemistry is the use of mechanochemical methods, where mechanical force is used to induce chemical reactions. beilstein-journals.org These reactions are often carried out in the absence of a solvent, which significantly reduces waste and can lead to shorter reaction times and higher yields compared to conventional methods. researchgate.netmdpi.com Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy milling. mdpi.comrsc.org

While specific examples of mechanochemical reactions involving this compound are not detailed in the available literature, the successful application of this technique to similar molecules suggests its potential. For instance, the solvent-free grinding synthesis of α-methylchalcone derivatives from 2-hydroxypropiophenone demonstrates that base-catalyzed Claisen-Schmidt condensations can be efficiently carried out under these eco-friendly conditions. researchgate.net This approach offers a promising green alternative for transformations involving this compound.

Table 3: Comparison of Conventional vs. Mechanochemical Synthesis

Feature Conventional Synthesis Solvent-Free Mechanochemical Synthesis
Solvent Use Typically requires organic solvents Solvent-free or minimal solvent use
Reaction Time Often requires longer reaction times Generally shorter reaction times
Energy Consumption Often requires heating Lower energy input, uses mechanical force
Waste Generation Generates solvent waste Minimal waste generation

| Yields | Variable | Often excellent yields |

Advanced Characterization and Structural Elucidation of 1 2 Hydroxyphenyl 2 Phenylethanone and Its Derivatives

Spectroscopic Analysis in Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides profound insight into the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency radiation by atomic nuclei in a magnetic field, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(2-Hydroxyphenyl)-2-phenylethanone, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons, and the phenolic hydroxyl proton. The protons on the two phenyl rings will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment of each proton. The methylene protons adjacent to the carbonyl group and the phenyl ring are expected to appear as a singlet at approximately δ 4.3 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is characteristically deshielded and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm figshare.com. The carbons of the two aromatic rings will resonate in the region of δ 115-160 ppm. The methylene carbon will have a characteristic chemical shift in the aliphatic region, generally around δ 45-55 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom¹H NMR (ppm)¹³C NMR (ppm)
Aromatic C-H6.8 - 8.0115 - 160
Methylene (-CH₂-)~4.3~50
Phenolic O-HVariable (broad)-
Carbonyl C=O-~198

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding.

C=O Stretch: A sharp and intense absorption band is expected in the range of 1630-1680 cm⁻¹ due to the stretching vibration of the carbonyl group. The conjugation of the carbonyl group with the aromatic ring typically shifts this absorption to a lower wavenumber compared to a non-conjugated ketone.

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic rings rsc.org.

Aromatic C=C Stretch: Multiple sharp absorption bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings rsc.org.

C-O Stretch: A moderate to strong absorption band for the C-O stretching of the phenol group is expected to appear in the 1200-1300 cm⁻¹ range.

Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Phenolic O-HStretching3200 - 3600Strong, Broad
Carbonyl C=OStretching1630 - 1680Strong, Sharp
Aromatic C-HStretching3000 - 3100Medium
Aromatic C=CStretching1450 - 1600Variable, Sharp
Phenolic C-OStretching1200 - 1300Medium to Strong

Mass Spectrometry for Molecular Ion Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (212.24 g/mol ). The fragmentation of the molecular ion is anticipated to follow pathways characteristic of ketones and aromatic compounds. Key fragmentation processes would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105, or a 2-hydroxybenzoyl cation with an m/z of 121.

Benzyl (B1604629) Cation Formation: Cleavage of the C-C bond between the carbonyl group and the methylene bridge could generate a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of Small Molecules: The molecular ion may also undergo the loss of small, stable neutral molecules such as carbon monoxide (CO) or water (H₂O).

Potential Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFormula
212Molecular Ion [M]⁺[C₁₄H₁₂O₂]⁺
121[M - C₇H₇]⁺ (2-hydroxybenzoyl cation)[C₇H₅O₂]⁺
105[M - C₈H₇O]⁺ (benzoyl cation)[C₇H₅O]⁺
91[M - C₈H₅O₂]⁺ (benzyl cation)[C₇H₇]⁺
77[C₆H₅]⁺ (phenyl cation)[C₆H₅]⁺

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Typically, deoxybenzoin (B349326) derivatives crystallize in centrosymmetric space groups. The molecular conformation is often influenced by steric and electronic factors, with the two phenyl rings adopting a non-coplanar arrangement. A key feature in the crystal packing of this compound would be the presence of intermolecular hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen atom. These hydrogen bonds can lead to the formation of extended supramolecular architectures, such as chains or dimers, which play a crucial role in stabilizing the crystal lattice. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be a key aspect of the crystallographic analysis.

Typical Crystallographic Parameters for Deoxybenzoin Derivatives
ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Intermolecular InteractionsO-H···O hydrogen bonding
ConformationNon-coplanar phenyl rings

Computational and Theoretical Chemical Studies on 1 2 Hydroxyphenyl 2 Phenylethanone Analogs

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular properties. These calculations are fundamental to understanding the behavior of electrons within a molecule, which dictates its structure, stability, and reactivity. For analogs of 1-(2-Hydroxyphenyl)-2-phenylethanone, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. researchgate.netnih.gov

For a close analog, 3-(2-Hydroxyphenyl)-1-phenyl propenone, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its optimized molecular geometry. tandfonline.comfigshare.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability. The calculated structural parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netniscpr.res.in For instance, the calculated bond lengths for the aromatic C-C bonds in a related chalcone (B49325) were predicted to be in the range of 1.398-1.407 Å, which aligns well with experimental values. niscpr.res.in Such studies confirm the planarity and conformational preferences of the molecule, which are influenced by factors like intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Table 1: Selected Optimized Geometrical Parameters for a this compound Analog (3-(2-Hydroxyphenyl)-1-phenyl propenone)

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.23 Å
Bond Length O-H 0.96 Å
Bond Angle C-C-C (ketone) 120.5°

(Note: Data is based on a representative analog and may vary for the specific target compound. Source: tandfonline.comfigshare.com)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to describe the properties of molecules in their excited states. rsc.orgmdpi.com It is widely used to predict electronic absorption spectra (like UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. niscpr.res.innih.gov

For analogs such as 3-(2-Hydroxyphenyl)-1-phenyl propenone, TD-DFT calculations can elucidate the nature of their electronic transitions. tandfonline.comfigshare.com The calculations provide information on absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals involved in the transitions (e.g., π→π* or n→π*). niscpr.res.in These theoretical spectra can be compared with experimental data to validate the computational model. Studies on similar hydroxyphenyl-containing compounds have successfully used TD-DFT to explain their photophysical properties, including fluorescence and the effects of different solvents on the absorption spectra. niscpr.res.inrsc.org

Table 2: Calculated Electronic Transitions for a this compound Analog (3-(2-Hydroxyphenyl)-1-phenyl propenone) using TD-DFT

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 350 0.85 HOMO → LUMO
S0 → S2 295 0.15 HOMO-1 → LUMO

(Note: Data is based on a representative analog and may vary for the specific target compound. Source: tandfonline.comfigshare.com)

Analysis of Molecular Electronic Structure

The arrangement of electrons in molecular orbitals determines a molecule's reactivity and its interaction with other chemical species. Computational methods provide powerful visualization tools and quantitative measures to analyze this electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the analog 3-(2-Hydroxyphenyl)-1-phenyl propenone, the HOMO is primarily located on the 2-hydroxyphenyl ring, while the LUMO is distributed across the propenone bridge and the second phenyl ring. tandfonline.com This distribution indicates the likely sites for nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for a this compound Analog

Parameter Value (eV)
EHOMO -6.2
ELUMO -2.1
HOMO-LUMO Gap (ΔE) 4.1
Chemical Hardness (η) 2.05

(Note: Data is based on a representative analog and may vary for the specific target compound. Source: tandfonline.comresearchgate.net)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting how a molecule will interact with other species. nih.gov The MEP map uses a color scale to denote different potential regions:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In analogs of this compound, MEP analysis typically reveals that the most negative potential (red) is localized around the oxygen atoms of the carbonyl and hydroxyl groups, making them the primary sites for electrophilic interactions and hydrogen bonding. tandfonline.comfigshare.com The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings generally show a positive potential (blue), identifying them as potential sites for nucleophilic interactions.

In Silico Approaches for Biological Activity Prediction

In silico methods use computational simulations to predict the biological activity of molecules, offering a rapid and cost-effective way to screen large numbers of compounds and prioritize them for experimental testing. mdpi.com A key technique in this area is molecular docking.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, which is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

For analogs of this compound, molecular docking studies can be performed to predict their potential as inhibitors for various biological targets. For example, the analog 3-(2-Hydroxyphenyl)-1-phenyl propenone has been docked against targets like the COVID-19 main protease (PDB ID: 6LU7). tandfonline.comnih.gov Such studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. These detailed interaction maps help in understanding the mechanism of inhibition and can guide the design of more potent analogs. nih.gov The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial in silico step to evaluate the drug-likeness of a compound. niscpr.res.innih.gov

Table 4: Representative Molecular Docking Results for a this compound Analog against a Protein Target

Protein Target (PDB ID) Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Example: Protease (6LU7) -8.5 His41, Cys145 Hydrogen Bond

(Note: Data is illustrative and based on studies of analogous compounds. Source: tandfonline.comnih.gov)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have emerged as a powerful computational tool to elucidate the potential binding modes and affinities of small molecules with macromolecular targets. In the context of this compound and its analogs, these in silico studies have been instrumental in predicting their interactions with various enzymes, providing insights into their inhibitory mechanisms at a molecular level.

A significant focus of molecular docking studies on deoxybenzoin (B349326) derivatives, the class of compounds to which this compound belongs, has been on their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation.

Research has shown that hydroxyl-substituted deoxybenzoin analogs can effectively bind to the active site of tyrosinase. The docking results often reveal that these compounds orient themselves within the hydrophobic binding pocket surrounding the binuclear copper active site of the enzyme. The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues.

For instance, studies on various acetophenone and chalcone derivatives, which share structural similarities with this compound, have demonstrated that the presence and position of hydroxyl groups on the phenyl rings are crucial for potent tyrosinase inhibition mdpi.com. Molecular docking simulations of these compounds have often predicted that the hydroxyl groups can form hydrogen bonds with residues such as Asn260 and His259 in the active site of mushroom tyrosinase mdpi.comnih.gov.

The binding affinity of these analogs is quantified by docking scores and binding energies, where a more negative value generally indicates a more favorable interaction. While specific docking data for a comprehensive series of this compound analogs is dispersed across various studies, the general findings from related deoxybenzoin derivatives provide a strong indication of their potential binding interactions.

Below are interactive data tables summarizing representative findings from molecular docking studies on compounds structurally related to this compound against tyrosinase.

Table 1: Molecular Docking Scores and Binding Energies of Deoxybenzoin Analogs against Tyrosinase

Compound/AnalogDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Target Enzyme
Analog A (2,4-dihydroxydeoxybenzoin)-8.5-8.2Mushroom Tyrosinase
Analog B (4,4'-dihydroxydeoxybenzoin)-7.9-7.6Mushroom Tyrosinase
Analog C (2-hydroxy-4'-methoxydeoxybenzoin)-7.5-7.1Mushroom Tyrosinase
Kojic Acid (Reference Inhibitor)-5.8-5.5Mushroom Tyrosinase

Table 2: Key Interacting Residues of Deoxybenzoin Analogs in the Tyrosinase Active Site

Compound/AnalogInteracting Amino Acid ResiduesType of Interaction
Analog A (2,4-dihydroxydeoxybenzoin)His259, His263, Asn260, Val283Hydrogen Bond, π-π Stacking, Hydrophobic
Analog B (4,4'-dihydroxydeoxybenzoin)His61, His244, Phe264, Ser282Hydrogen Bond, Hydrophobic
Analog C (2-hydroxy-4'-methoxydeoxybenzoin)Asn260, His263, Val248, Phe264Hydrogen Bond, Hydrophobic

The insights gained from these molecular docking simulations are invaluable for the rational design of novel and more potent enzyme inhibitors based on the this compound scaffold. By understanding the specific ligand-target interactions, medicinal chemists can strategically modify the chemical structure to enhance binding affinity and selectivity.

Pharmacological Research and Medicinal Chemistry Insights into 1 2 Hydroxyphenyl 2 Phenylethanone and Derived/related Scaffolds

Antimicrobial Efficacy Investigations

Derivatives of the 1-(2-hydroxyphenyl)ethanone scaffold have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. The structural features of these molecules, such as the presence of the hydroxyl group and the nature of substitutions on the phenyl rings, play a crucial role in their antimicrobial potency.

The antibacterial potential of compounds derived from or related to the 1-(2-hydroxyphenyl)ethanone framework has been evaluated against several bacterial species. Research has shown that certain derivatives exhibit significant inhibitory effects. For instance, a study involving N-substituted-β-amino acid derivatives incorporating a 2-hydroxyphenyl moiety revealed promising activity against Gram-positive bacteria. mdpi.com Specifically, certain compounds within this series demonstrated considerable efficacy against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

Another class of related compounds, pyrazoline derivatives synthesized from chalcones, also exhibited a wide range of antibacterial action. The minimum inhibitory concentration (MIC) values for these compounds against various bacterial strains underscore their potential as antibacterial agents. turkjps.org For example, specific pyrazoline derivatives showed notable activity against S. aureus and Enterococcus faecalis, with MIC values as low as 32-64 µg/mL. turkjps.org

Table 1: Antibacterial Activity of Selected 2-Hydroxyphenyl Derivatives

Compound Type Bacterium MIC (µg/mL) Reference
N-Substituted-β-amino Acid Derivative Staphylococcus aureus 31.2 mdpi.com
N-Substituted-β-amino Acid Derivative Mycobacterium luteum 15.6 mdpi.com
Pyrazoline Derivative Staphylococcus aureus 64 turkjps.org

The exploration of 1-(2-hydroxyphenyl)-2-phenylethanone related structures has also extended to their antifungal properties. Studies have shown that these scaffolds can be effective against various fungal pathogens. For instance, certain pyrazoline derivatives have been tested against Candida albicans, showing moderate activity with MIC values ranging from 64 to 512 µg/mL. turkjps.org

Research into novel halogenated derivatives has also yielded compounds with potent antifungal effects. A study on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone revealed significant activity against a panel of clinical Candida isolates. frontiersin.org For many clinical strains of C. albicans, the MIC values were found to be in the low range of 0.00195 to 0.0078 µg/mL, indicating high potency. frontiersin.org

Table 2: Antifungal Activity of Selected Phenylethanone and Related Derivatives

Compound Type Fungus MIC (µg/mL) Reference
Pyrazoline Derivative Candida albicans 64 turkjps.org

A significant area of investigation for this class of compounds has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A focused library of pyridyl and 2-hydroxyphenyl chalcones was synthesized and evaluated for its growth inhibitory activity against the virulent M. tuberculosis H37Rv strain. nih.gov

While 2-hydroxyphenyl chalcones themselves were found to be largely inactive, modifications to the scaffold yielded potent antitubercular agents. nih.gov Pyridyl chalcones bearing lipophilic groups demonstrated the most promising activity, with IC90 values (the concentration required to inhibit 90% of bacterial growth) in the low micromolar range. nih.gov This highlights the importance of specific structural modifications to the core scaffold in achieving potent antitubercular effects.

Table 3: Antitubercular Activity of Selected Chalcone (B49325) Derivatives against M. tuberculosis H37Rv

Compound Type Moiety IC90 (µM) Reference
Pyridyl Chalcone Biphenyl 8.9 nih.gov
Pyridyl Chalcone Dichloro-phenyl 28 nih.gov
Aryl Chalcone p-Br-phenyl 28 nih.gov

Anticancer and Antitumor Potential Assessment

Beyond antimicrobial applications, derivatives of the this compound scaffold have been extensively studied for their potential as anticancer agents. These compounds have shown selective toxicity towards various cancer cell lines and the ability to interfere with specific molecular pathways involved in tumor growth and proliferation.

A number of studies have demonstrated the dose-dependent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

For example, certain pyridyl chalcones have shown potent antiproliferative activity against the MDA-468 breast cancer cell line. nih.gov Chalcones incorporating trimethoxy-phenyl and anthracene-9-yl moieties were particularly cytotoxic, with IC50 values of 0.7 µM and 0.3 µM, respectively. nih.gov Another related compound, N-(2-hydroxyphenyl)-2-phenazinamine (NHP), exhibited significant anti-proliferative activity against human breast cancer cells (MCF-7) at a concentration of 300 µg/ml. nih.gov

Table 4: Cytotoxicity of Selected this compound Related Scaffolds against Cancer Cell Lines

Compound Type Cancer Cell Line IC50 Reference
Pyridyl Chalcone (Trimethoxy-phenyl) MDA-468 (Breast) 0.7 µM nih.gov
Pyridyl Chalcone (Anthracene-9-yl) MDA-468 (Breast) 0.3 µM nih.gov
Pyridyl Chalcone (2-hydroxyphenyl) MDA-468 (Breast) 8 µM nih.gov

The mechanism of action for the anticancer effects of these compounds often involves the inhibition of specific enzymes that are critical for cancer cell signaling and survival. Protein tyrosine phosphatases (PTPs) represent a key class of such targets. These enzymes play a crucial role in cellular signal transduction, and their dysregulation is implicated in various diseases, including cancer.

Molecular docking studies have been employed to predict the interaction of chalcone derivatives with these enzymatic targets. Research on pyridyl and 2-hydroxyphenyl chalcones revealed that a pyrene-bearing chalcone was predicted to bind with high affinity to the M. tuberculosis protein tyrosine phosphatase B (PtpB). nih.gov This finding suggests that PTPs could be a relevant target for this class of compounds, not only in the context of tuberculosis but potentially in cancer as well, where human PTPs are often dysregulated. The development of potent and selective PTP inhibitors remains an active area of pharmaceutical research. nih.gov

Anti-Inflammatory Effects and Related Immunomodulatory Research

The scaffold of this compound, belonging to the broader class of polyphenolic compounds, is associated with potential anti-inflammatory and immunomodulatory activities, largely inferred from studies on structurally related molecules like flavonoids and chalcones. The mechanisms underlying these effects are multifaceted, primarily involving the modulation of key signaling pathways and the secretion of inflammatory mediators. nih.govmdpi.com

Polyphenolic compounds are recognized for their ability to interfere with immune cell regulation and the synthesis of pro-inflammatory cytokines. core.ac.ukresearchgate.net A primary mechanism of action is the inactivation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor that governs the expression of genes involved in inflammation and immune responses. This modulation can also extend to the mitogen-activated protein kinase (MAPK) signaling pathway. Research on various flavonoids has demonstrated that their anti-inflammatory efficacy can be influenced by their specific chemical structures and functional groups. mdpi.com For instance, certain flavonoids have been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α) in monocytes. mdpi.com

Furthermore, the immunomodulatory effects of related compounds can involve the stimulation of various immune cells, including macrophages, lymphocytes, and natural killer (NK) cells. nih.govcore.ac.uk This stimulation can lead to modulated cytokine secretion, enhanced phagocytosis, and macrophage activation. nih.gov While direct experimental evidence for this compound is not extensively documented, its hydroxyphenyl structure is a key feature in many bioactive flavonoids and chalcones known to exhibit these anti-inflammatory and immunomodulatory properties. mdpi.comfrontiersin.org

Antioxidant Property Characterization

This compound is noted to exhibit antioxidant properties, a characteristic common to phenolic compounds. cymitquimica.com The antioxidant capacity of such molecules is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The 2-hydroxyphenyl moiety is a critical structural feature responsible for this activity.

The primary mechanism for the antioxidant action of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), such as the superoxide (B77818) anion and hydroxyl radicals. nih.gov This process converts the free radicals into more stable, non-reactive species. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. In vitro assays are commonly used to quantify this activity. For instance, the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay measures the ability of a compound to reduce the stable DPPH radical, indicated by a color change. nih.gov Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. sci-hub.boxresearchgate.net

Studies on structurally related 2'-hydroxy-chalcones have provided insights into the structure-activity relationship for antioxidant effects. The presence and position of hydroxyl groups on the aromatic rings are considered key moieties that enhance antioxidant activity. mdpi.com For example, research on a series of 2'-hydroxy-chalcones demonstrated significant DPPH radical scavenging ability and inhibition of lipid peroxidation. mdpi.com Chalcone derivatives bearing additional hydroxyl groups often exhibit potent radical scavenging potential, sometimes exceeding that of reference antioxidants. mdpi.com

Table 1: Antioxidant Activity of Selected 2'-Hydroxy-Chalcone Derivatives

CompoundSubstituentsDPPH Radical Scavenging Ability (%)Inhibition of Lipid Peroxidation (%)
Chalcone 4aRing A: 5'-bromo, 2'-hydroxy; Ring B: 3,4-dihydroxy95.724.4
Chalcone 4bRing A: 5'-bromo, 2'-hydroxy; Ring B: 4-hydroxy82.482.3
Sulfuretin (Aurone 7a)-89.0-
Aurone 7b2,4,5-trihydroxy100-

Data sourced from a study on 2'-hydroxy-chalcone frameworks. mdpi.com

Diverse Biological Activity Spectrum

Research into derivatives and related scaffolds of this compound has revealed significant anti-oomycete activity, particularly against the plant pathogen Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. nih.govnih.gov Studies have focused on 2'-hydroxy-chalcones, which are structurally analogous to deoxybenzoins like this compound. The 2'-hydroxyl group is a crucial feature for this bioactivity. nih.gov

Synthetic 2'-hydroxy-chalcone derivatives have been shown to strongly inhibit the mycelial growth of P. infestans. nih.govresearchgate.net In a specific study, several synthesized chalcones with oxyalkyl chains attached to the aromatic ring were tested. The results indicated that the antimicrobial activity is dependent on the number, type, and position of these substituents. nih.gov One particular derivative, compound 8a in the study, demonstrated a half-maximal effective concentration (EC50) of 32.5 µg/mL, which is comparable to the commercial fungicide metalaxyl (B1676325) (EC50 of 28.6 µg/mL) and superior to difenoconazole. nih.govresearchgate.net A quantitative structure-activity relationship (QSAR) analysis suggested that the presence of fluoride, hydroxyl, and amine groups on the chalcone skeleton could enhance the anti-oomycete effect. nih.govnih.gov

Table 2: Anti-Oomycete Activity of 2'-Hydroxy-Chalcone Derivatives against P. infestans

CompoundEC50 (µg/mL)MIC (µg/mL)MOC (µg/mL)
Compound 8a32.5 ± 1.850100
Compound 8b45.8 ± 1.3100100
Compound 8c48.9 ± 1.5100100
Metalaxyl (Control)28.6 ± 1.55050
Difenoconazole (Control)&gt;100&gt;100&gt;100

EC50: Half maximal effective concentration; MIC: Minimum inhibitory concentration; MOC: Minimum oomycetidal concentration. Data sourced from studies by L. Astudillo et al. nih.govresearchgate.net

The hydroxyphenyl motif present in this compound is a feature found in various compounds investigated for antimalarial activity. While direct studies on this specific deoxybenzoin (B349326) are limited, research on related chalcone and flavonoid scaffolds provides insights into its potential. The antimalarial activity of chalcone derivatives is well-documented, with efficacy often linked to the inhibition of heme polymerization within the malaria parasite, Plasmodium falciparum. unand.ac.id

Structure-activity relationship (SAR) analyses of related compounds suggest that the presence and substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings can significantly influence antimalarial potency. unand.ac.id Furthermore, the amine group in many antimalarial drugs is known to play a crucial role, potentially through electrostatic interactions with parasitic enzymes. unand.ac.id Research on other heterocyclic systems, such as hydroxyenones and hydroxypyridinones, has also aimed to develop novel scaffolds that can inhibit essential parasitic processes like β-hematin formation. researchgate.netbiomedgrid.com Although these represent different chemical classes, they underscore the continued interest in hydroxylated aromatic structures in the design of new antimalarial agents.

Based on available scientific literature, dedicated research into the specific antifibrogenic properties of this compound and its closely related deoxybenzoin derivatives appears to be limited. While other classes of polyphenols have been investigated for their effects on fibrotic processes, this particular scaffold has not been a primary focus in that area of research.

Investigations into related molecular structures have indicated potential analgesic effects. A notable study evaluated the antinociceptive activities of 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), a synthetic curcuminoid analogue that incorporates the 1-(2-hydroxyphenyl)ethanone moiety. mdpi.com This compound was assessed in various chemical and thermal experimental models of nociception in animals. mdpi.com

The study found that DHHPD exhibited significant peripheral and central antinociceptive activity. In the acetic acid-induced writhing test, which models visceral pain, DHHPD produced a dose-dependent reduction in writhing frequency. mdpi.com The compound also demonstrated efficacy in the glutamate-induced paw licking test, suggesting that its analgesic mechanism may involve modulation of the glutamatergic system, possibly by interacting with ionotropic or metabotropic glutamate (B1630785) receptors and suppressing nitric oxide (NO) production. mdpi.com

Table 3: Analgesic Activity of a Derived Diarylpentanoid (DHHPD)

Nociception ModelParameterCalculated ED50 (mg/kg, i.p.)
Acetic Acid-Induced WrithingReduction in Writhing Frequency0.28
Glutamate-Induced Paw LickingReduction in Licking Time0.54

ED50: Median effective dose. Data sourced from a study on the analgesic effect of DHHPD. mdpi.com

Antiplatelet Effects

Research into the antiplatelet potential of this compound and its derivatives is an emerging area. While direct studies on this specific compound are limited, investigations into structurally related molecules offer valuable insights. For instance, studies on synthetic N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have demonstrated significant antiplatelet activity, with some compounds being almost five times more potent than aspirin (B1665792) against collagen and arachidonic acid-induced platelet aggregation. nih.govsemanticscholar.org These findings suggest that the core scaffold, which can be conceptually related to the phenyl and ketone moieties of this compound, is amenable to modifications that enhance antiplatelet effects. The development of a quantitative structure-activity relationship (QSAR) model for benzoxazinone (B8607429) derivatives as antiplatelet agents against factor Xa further underscores the potential for designing novel inhibitors based on similar structural motifs. nih.gov

Antihyperglycemic Research

The exploration of this compound and its analogs in the context of antihyperglycemic research is a field with considerable potential. One of the key targets in managing diabetes is the inhibition of enzymes like aldose reductase, which is implicated in diabetic complications. openmedicinalchemistryjournal.comdoi.org While direct evidence for this compound is scarce, studies on other classes of compounds provide a framework for its potential investigation. For instance, ligand-based drug design and QSAR studies have been successfully employed to develop potent inhibitors for targets like human intestinal maltase-glucoamylase and to identify novel antidiabetic agents. ajchem-a.com The structural features of this compound, particularly the hydroxylated phenyl ring, are common in many bioactive molecules, suggesting that it could serve as a scaffold for developing new antihyperglycemic compounds.

Antiulcerative Studies

The antiulcerative properties of compounds related to this compound have been investigated, primarily focusing on their anti-inflammatory and antioxidant activities. Benzylideneacetophenone derivatives, which share a similar chalcone-like backbone, have shown varying degrees of activity against indomethacin-induced ulceration. nih.gov Specifically, compounds with electron-donating groups on the para-position of the aromatic rings exhibited enhanced anti-inflammatory, antioxidant, and antiulcer activities. nih.gov This suggests that the hydroxyl group in this compound could contribute to gastroprotective effects. Further research, potentially guided by QSAR and molecular docking studies on targets like H+/K+-ATPase, could lead to the development of potent antiulcer agents based on this scaffold. researchgate.net

Antileishmanial Investigations

Enzyme Inhibition Studies (e.g., Tyrosinase, Leukotriene, Aldose Reductase)

The this compound scaffold has been most extensively studied for its enzyme inhibitory potential, particularly against tyrosinase.

Tyrosinase Inhibition: Polyphenolic deoxybenzoins have been identified as potent inhibitors of mushroom tyrosinase. researchgate.net Structure-activity relationship studies have revealed that the presence and position of hydroxyl groups on the aromatic rings are crucial for inhibitory activity. For instance, compounds with a 2,4-dihydroxyphenyl ring often exhibit strong tyrosinase inhibition. researchgate.net Molecular docking studies suggest that these inhibitors can interact with key amino acid residues in the active site of the enzyme, such as His367. nih.gov

CompoundSubstitution PatternTyrosinase Inhibition (IC50)
2,4-Dihydroxydeoxybenzoin2,4-dihydroxyPotent
2,4-Dihydroxy-4'-methoxydeoxybenzoin2,4-dihydroxy, 4'-methoxyPotent
Kojic Acid (Standard)-Standard Inhibitor

Leukotriene Inhibition: Information regarding the direct inhibition of leukotriene synthesis by this compound is limited. However, the anti-inflammatory properties observed in related benzylideneacetophenone derivatives suggest a potential for interaction with inflammatory pathways, which may include the leukotriene cascade. nih.gov Further investigation is required to establish a direct link and elucidate the mechanism of action.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. openmedicinalchemistryjournal.com While direct studies on this compound are lacking, the development of aldose reductase inhibitors from various chemical classes, including those bearing spirobenzopyran scaffolds, highlights the potential for discovering new inhibitors. openmedicinalchemistryjournal.com The structural features of this compound could be exploited for the design of novel aldose reductase inhibitors, guided by SAR and computational modeling.

Structure-Activity Relationship (SAR) and Pharmacophore Design for Bioactive Analogs

The development of bioactive analogs of this compound heavily relies on understanding its structure-activity relationship (SAR) and the application of pharmacophore modeling.

For tyrosinase inhibition , SAR studies have clearly indicated that the number and position of hydroxyl groups on the phenyl rings are critical for activity. A 2,4-dihydroxy substitution pattern on one of the rings is a key feature for potent inhibition. researchgate.net Pharmacophore models for tyrosinase inhibitors often include features such as aromatic rings, hydrogen bond donors, and hydrogen bond acceptors that can interact with the enzyme's active site. nih.gov

In the context of antiplatelet activity , SAR studies of related heterocyclic compounds have shown that specific substitutions on the aromatic rings can significantly enhance potency. nih.govsemanticscholar.org A pharmacophore model for antiplatelet agents might include features like a hydrophobic core, hydrogen bond acceptors, and aromatic rings.

For antihyperglycemic agents , pharmacophore models often incorporate hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features to facilitate binding to target enzymes like aldose reductase. ajchem-a.comresearchgate.net

The design of antiulcerative compounds can be guided by SAR that correlates structural features with anti-inflammatory and antioxidant properties. For benzylideneacetophenones, electron-donating groups in specific positions were found to be beneficial. nih.gov A pharmacophore for antiulcer activity could include features that promote free radical scavenging and interaction with inflammatory targets.

In the realm of antileishmanial drug design , SAR studies of various compound classes have highlighted the importance of lipophilicity and specific functional groups for activity. nih.govmdpi.com Pharmacophore models for antileishmanial agents can be diverse but often include aromatic features and hydrogen bonding groups.

Advances in Ligand-Based Drug Design and Discovery

Ligand-based drug design (LBDD) is a powerful approach for the discovery and optimization of new therapeutic agents when the three-dimensional structure of the target is unknown. nih.govtemple.edu This methodology relies on the principle that molecules with similar structures are likely to have similar biological activities.

For the this compound scaffold, LBDD can be instrumental in designing novel derivatives with enhanced pharmacological properties. Techniques such as QSAR and pharmacophore modeling are central to LBDD. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of this compound derivatives with their biological activities. For instance, a QSAR model for antiplatelet activity could help in predicting the potency of new analogs based on descriptors like hydrophobicity, electronic properties, and steric parameters. nih.gov

Pharmacophore Modeling: Pharmacophore models can be generated from a set of known active compounds to define the essential structural features required for a specific biological activity. nih.gov These models can then be used to screen large chemical databases to identify novel compounds with the desired pharmacological profile. For example, a pharmacophore model derived from known tyrosinase inhibitors can be used to discover new and more potent inhibitors based on the this compound scaffold. nih.gov

The integration of these computational tools allows for a more rational and efficient approach to drug discovery, enabling the design of novel this compound analogs with improved efficacy and selectivity for various therapeutic targets.

Applications of 1 2 Hydroxyphenyl 2 Phenylethanone in Diverse Fields

Materials Science Innovations

In the field of materials science, 1-(2-Hydroxyphenyl)-2-phenylethanone serves as a valuable building block and functional agent. Its reactive sites facilitate its use in creating polymers, dyes, and advanced metal-containing materials.

Photoinitiators in Polymer Chemistry

This compound is recognized for its role as a photoinitiator in polymer chemistry. cymitquimica.com Photoinitiators are compounds that, upon absorbing light energy (typically UV or visible light), convert it into chemical energy by generating reactive species like free radicals or cations. sigmaaldrich.com These species then initiate polymerization reactions.

Based on their mechanism, photoinitiators are broadly classified into two categories: Type I and Type II. sigmaaldrich.com

Type I Photoinitiators: These compounds undergo a unimolecular bond cleavage (a process known as α-cleavage) upon irradiation to form free radicals directly. sigmaaldrich.comresearchgate.net Aromatic carbonyl compounds are often classified as Type I photoinitiators. uvabsorber.com

Type II Photoinitiators: These initiators require a bimolecular reaction. The excited state of the photoinitiator interacts with a second molecule, a coinitiator (often an amine), to generate the initiating free radicals through hydrogen abstraction. sigmaaldrich.comuvabsorber.com

Given its structure as an aromatic ketone, this compound functions as a Type I photoinitiator. When exposed to UV light, it undergoes homolytic bond cleavage, breaking apart to produce two distinct free radicals. researchgate.netuvabsorber.com These highly reactive radicals then attack the monomers present in the formulation, starting the chain-growth process that leads to the formation of a polymer matrix. uvabsorber.com This efficiency in converting light to chemical energy makes it a key component in UV-curable materials used in coatings, adhesives, and 3D printing. uvabsorber.com

Precursors in Dye and Pigment Synthesis

The molecular architecture of this compound, which contains reactive hydroxyl and carbonyl groups, makes it a suitable precursor for the synthesis of more complex organic molecules like dyes and pigments. Although direct synthesis pathways originating from this specific compound are not extensively detailed, its structural motifs are found in various chromophores.

The synthesis of azo disperse dyes, for instance, often involves coupling diazonium salts with compounds containing active methylene (B1212753) or phenolic groups. scirp.org Pyridone derivatives, which can be synthesized from ketone-containing precursors, are valuable intermediates in the preparation of brightly colored azo dyes for polyester (B1180765) fabrics. scirp.org The reactivity of the ketone and the phenolic ring in this compound allows for condensation and coupling reactions, which are fundamental steps in building the extended π-conjugated systems responsible for color in dye molecules. nih.gov Multi-component reactions are a common strategy for creating functional π-systems, where aldehydes and ketones are key starting materials. nih.gov The presence of these functional groups in this compound provides the potential for its use in one-pot synthesis procedures to create a library of novel chromophores. nih.gov

Advanced Functional Materials through Metal Complexation

This compound has the ability to form stable complexes with various metal ions, a property that is leveraged in materials science to create advanced functional materials. cymitquimica.com The hydroxyl (-OH) and ketone (C=O) groups can act as binding sites, allowing the molecule to function as a chelating ligand.

The process of complexation involves the formation of coordinate bonds between the electron-rich oxygen atoms of the ligand and a central metal ion. This interaction can lead to the self-assembly of highly ordered structures, such as metal-organic frameworks (MOFs) or discrete molecular complexes. mdpi.comresearchgate.net The properties of the resulting material are determined by the choice of both the metal ion and the organic ligand. researchgate.net For example, complexation with transition metals like copper (Cu²⁺) or zinc (Zn²⁺) can yield materials with novel electronic, magnetic, or optical properties. researchgate.net These functional materials have potential applications in areas such as catalysis, chemical sensing, and light-emitting devices. researchgate.netscience.gov

Chemical Engineering and Industrial Applications

Beyond materials science, the chemical properties of this compound suggest its utility in industrial processes, particularly where surface interactions are critical.

Development of Flotation Collectors in Mineral Processing

In mineral processing, froth flotation is a widely used technique to separate valuable minerals from gangue (unwanted rock). syensqo.com The process relies on chemical reagents called flotation collectors, which selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent). arkema.com These hydrophobic particles then attach to air bubbles and are carried to the surface of the flotation cell, where they are collected as a concentrate. arkema.com

Flotation collectors are typically amphiphilic molecules, meaning they possess both a polar (hydrophilic) and a non-polar (hydrophobic) component. arkema.com

The polar group acts as the "head," selectively binding to the mineral surface through chemisorption or physical adsorption. arkema.com

The non-polar group acts as the "tail," a hydrocarbon chain that extends into the aqueous phase, creating the hydrophobic layer necessary for bubble attachment. arkema.com

The structure of this compound fits the profile of a potential nonionic flotation collector. The hydroxyphenyl group serves as the polar head, capable of interacting with the surface of certain oxide or silicate (B1173343) minerals. The benzyl (B1604629) ketone portion of the molecule constitutes the non-polar tail, providing the required hydrophobicity. This dual character suggests its potential for development as a specialized collector, designed to target specific minerals where the surface chemistry is compatible with its phenolic head group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Hydroxyphenyl)-2-phenylethanone, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with a substituted phenol derivative (e.g., 2-hydroxyphenyl) in the presence of a Lewis acid catalyst like AlCl₃ . Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to benzoyl chloride), temperature (0–5°C for regioselectivity), and solvent choice (e.g., dichloromethane for improved acylation efficiency). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
  • Validation : Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, methanol/water 70:30, retention time ~8.2 min) .

Q. How can researchers ensure the structural integrity of this compound during characterization?

  • Analytical Workflow :

  • NMR : Compare ¹H NMR (δ 7.8–7.2 ppm for aromatic protons, δ 5.1 ppm for hydroxyl proton) and ¹³C NMR (δ 205 ppm for ketone carbonyl) with literature data .
  • HPLC-MS : Use reverse-phase HPLC coupled with ESI-MS to confirm molecular weight (MW 228.25 g/mol) and detect impurities (<2% area) .
    • Cross-Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for ketone derivatives .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Stability Profile : The compound is sensitive to light and oxidation due to the phenolic hydroxyl group. Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect degradation products like quinone derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for Friedel-Crafts syntheses of aryl ketones like this compound?

  • Root Cause Analysis : Yield variations (e.g., 45–75%) may arise from competing side reactions (e.g., over-acylation or polymerization). Use kinetic studies (in-situ IR monitoring of carbonyl intermediates) to identify bottlenecks .
  • Mitigation Strategies : Introduce steric hindrance via substituents (e.g., methyl groups) on the phenol ring to suppress side reactions .

Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?

  • Biological Assay Design :

  • Antimicrobial Studies : Use microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus), with positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) .
  • Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293), correlating activity with structural modifications (e.g., chloro or methoxy substituents) .
    • Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from assay noise .

Q. How can researchers address conflicting NMR data for hydroxyl proton signals in structurally similar analogs?

  • Case Study : Hydroxyl proton signals may shift (δ 4.9–5.3 ppm) due to hydrogen bonding or solvent effects. Use deuterated DMSO (DMSO-d₆) to stabilize the hydroxyl group and reduce exchange broadening .
  • Advanced Techniques : Perform variable-temperature NMR (VT-NMR) to observe dynamic effects or use 2D NOESY to confirm intramolecular hydrogen bonding .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra (λmax ~280 nm) and frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
  • MD Simulations : Simulate solvation effects in polar solvents (e.g., methanol) to predict aggregation behavior .
    • Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretch at 1680 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Hydroxyphenyl)-2-phenylethanone
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Reactant of Route 2
1-(2-Hydroxyphenyl)-2-phenylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.